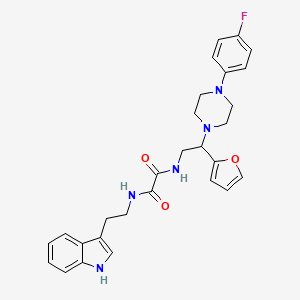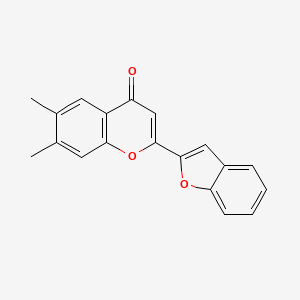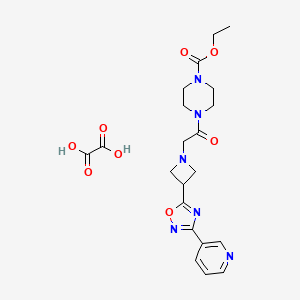![molecular formula C24H20ClN3O3 B2929718 N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide CAS No. 896374-12-2](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a quinazolinone ring, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone ring, a benzamide group, and a chlorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl group could potentially make the compound more lipophilic, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- A study on the reactions of anthranilamide with isocyanates led to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds through various methods, highlighting the versatility of quinazoline derivatives in chemical synthesis (J. Chern et al., 1988).
- Another research focused on rearranging 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, demonstrating the potential for creating new quinazoline derivatives through novel synthetic routes (J. Azizian et al., 2000).
Biological Activities and Applications
- Synthesis of quinazolinone derivatives has been explored for their potential anticancer activities. For instance, the reactivity of certain quinazolinone derivatives towards electrophilic and nucleophilic reagents has been studied, with some compounds showing selective anticancer activity (T. Abdel-Rahman, 2006).
- Research into the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of quinazolinone derivatives (B. Ravinaik et al., 2021).
- A particular study on the synthesis and anticonvulsant activity evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives showcases the exploration of quinazolinone compounds in developing new treatments for epilepsy (Wassim El Kayal et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide involves the reaction of 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid with 2-(4-chlorophenyl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid", "2-(4-chlorophenyl)ethylamine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid (1 equiv) and coupling agent (1.2 equiv) in dry DMF.", "Step 2: Add 2-(4-chlorophenyl)ethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide as a white solid." ] } | |
Numéro CAS |
896374-12-2 |
Formule moléculaire |
C24H20ClN3O3 |
Poids moléculaire |
433.89 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C24H20ClN3O3/c25-19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)31/h1-12H,13-15H2,(H,26,29)(H,27,31) |
Clé InChI |
OJMOJLURMSOBLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
Solubilité |
soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2929645.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2929648.png)

![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)
![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)
